molecular formula C17H13BrClF3N2O2 B2470126 (5-Bromo-2-chlorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034471-13-9

(5-Bromo-2-chlorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2470126
CAS No.: 2034471-13-9
M. Wt: 449.65
InChI Key: WNNGBFUTGXRQIY-UHFFFAOYSA-N
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Description

The compound (5-Bromo-2-chlorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone features a halogenated aromatic ring (5-bromo-2-chlorophenyl) linked to a pyrrolidinyl methanone scaffold, which is further substituted with a pyridine ring bearing a trifluoromethyl group. Below, we compare this compound with structurally and functionally related analogs, focusing on substituent effects, physicochemical properties, and inferred biological relevance.

Properties

IUPAC Name

(5-bromo-2-chlorophenyl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrClF3N2O2/c18-11-1-2-14(19)13(8-11)16(25)24-6-4-12(9-24)26-15-7-10(3-5-23-15)17(20,21)22/h1-3,5,7-8,12H,4,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNGBFUTGXRQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs with Halogenated Aromatic Rings

(5-Bromo-2-fluoro-3-methylphenyl)(pyrrolidin-1-yl)methanone (CAS 2635937-74-3)
  • Key Differences :
    • The phenyl ring substituents differ: 2-fluoro and 3-methyl vs. 2-chloro in the target compound.
    • Lacks the pyridyloxy-pyrrolidinyl moiety, simplifying the scaffold.
  • Impact :
    • The absence of the trifluoromethylpyridyloxy group reduces hydrogen-bonding capacity and hydrophobicity.
    • Methyl and fluoro substituents may alter steric effects and metabolic pathways compared to chloro and bromo groups .
(4-Chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone (CAS 1311278-51-9)
  • Key Differences :
    • Replaces the pyrrolidinyl group with a pyrazole ring.
    • Contains two chloro substituents and a trifluoromethylpyridine unit.
  • Impact: The pyrazole core may enhance π-π stacking interactions in biological targets. Dual chloro substituents could increase electrophilicity and binding affinity compared to the mono-chloro target compound .

Functional Group Analysis

Trifluoromethylpyridine Derivatives
  • Example: Compounds in and (e.g., Example 63, Example 85) incorporate trifluoromethylpyridine or fluorophenyl groups in chromenone scaffolds.
  • Comparison: The trifluoromethyl group in the target compound enhances lipophilicity and resistance to oxidative metabolism, similar to its role in patent-derived kinase inhibitors .
Pyrrolidinyl Methanone Derivatives
  • Example : Pyrazolone derivatives in (e.g., bromophenyl-fluorophenyl pyrazolones).
  • Comparison: Halogenated aromatic rings (Br, F) are common, but the target compound’s pyrrolidinyl methanone scaffold offers conformational flexibility compared to rigid pyrazolone cores .

Physicochemical and Pharmacological Properties

Property/Compound Target Compound CAS 2635937-74-3 CAS 1311278-51-9 Compounds
Molecular Weight ~435.6 g/mol 286.10 g/mol ~400 g/mol (estimated) 516–586 g/mol
Key Substituents Br, Cl, CF₃, pyridyloxy Br, F, methyl Cl, CF₃, pyrazole CF₃, F, chromenone, pyrazolo-pyrimidine
Hydrogen-Bond Acceptors 4 (pyridine O, pyrrolidinyl N/O) 2 (pyrrolidinyl N/O) 3 (pyridine N, carbonyl O) 6–8 (multiple N/O in heterocycles)
LogP (Estimated) ~3.5–4.0 ~2.8 ~3.2 ~4.5–5.0
Bioactivity Inference Potential kinase/GPCR modulation Unknown Kinase inhibition (inferred) Kinase inhibition (explicit)

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